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molecular formula C29H27BrClFN2O6S B8555695 6-(N-(4-bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methanesulfonamido)-5- cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

6-(N-(4-bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methanesulfonamido)-5- cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

Cat. No. B8555695
M. Wt: 666.0 g/mol
InChI Key: ZTTKKTNGOSFUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927593B2

Procedure details

A solution of 6-(N-(4-bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (0.25 g, 0.38 mmol), potassium acetate (0.15 g, 1.50 mmol), PdCl2(dppf)-CH2Cl2 adduct (0.031 g, 0.038 mmol), bis(pinacolato)diboron (0.29 g, 1.13 mmol) in 1,4-Dioxane (3.75 ml) was degassed, purged with nitrogen and heated at 90° C. for 15 h. The reaction mixture was diluted with EtOAc and water, filtered through celite, and evaporated. The brown residue was dissolved in THF (5 mL), and 1M HCl (5 mL) and the solution was heated at 70° C. for 4 h. MeOH (2 mL) was added and the solution was heated at 70° C. for another 15 h and diluted with EtOAc and water. The organic layer was washed with brine, dried (Na2SO4), filtered, evaporated and purified by silica gel chromatography (100% EtOAc to 10% MeOH/CH2Cl2) to obtain the title compound as a clear oil. MeOH was added and the precipitate was collected by vacuum filtration, washed with MeOH and dried to afford the title compound (0.0831 g, 39%) as a light tan solid. The filtrate was purified by reverse phase chromatography (5-100% CH3CN/H2O (0.1% formic acid)) to afford an additional batch of the title compound (0.0146 g, 7%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.17 (s, 1H), 8.50 (d, J=4.68 Hz, 1H), 8.09 (s, 1H), 7.94-8.02 (m, 2H), 7.37-7.46 (m, 3H), 7.28 (d, J=1.56 Hz, 1H), 7.22 (s, 1H), 4.96 (s, 2H), 3.47 (s, 3H), 2.84 (d, J=4.59 Hz, 3H), 2.02-2.14 (m, 1H), 0.98 (br. s., 1H), 0.82 (br. s., 2H), 0.49 (br. s., 1H). LCMS (m/z, ES+)=569.2 (M+H+).
Name
potassium acetate
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
solvent
Reaction Step One
Quantity
0.031 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH2:8][O:9]COC)=[CH:6][C:5]([N:13]([C:18]2[C:37]([CH:38]3[CH2:40][CH2:39]3)=[CH:36][C:21]3[C:22]([C:32]([NH:34][CH3:35])=[O:33])=[C:23]([C:25]4[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=4)[O:24][C:20]=3[CH:19]=2)[S:14]([CH3:17])(=[O:16])=[O:15])=[CH:4][C:3]=1[Cl:41].C([O-])(=O)C.[K+].[B:47]1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:48]1>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Cl:41][C:3]1[C:2]2[B:47]([OH:48])[O:9][CH2:8][C:7]=2[CH:6]=[C:5]([N:13]([C:18]2[C:37]([CH:38]3[CH2:39][CH2:40]3)=[CH:36][C:21]3[C:22]([C:32]([NH:34][CH3:35])=[O:33])=[C:23]([C:25]4[CH:26]=[CH:27][C:28]([F:31])=[CH:29][CH:30]=4)[O:24][C:20]=3[CH:19]=2)[S:14]([CH3:17])(=[O:15])=[O:16])[CH:4]=1 |f:1.2,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1COCOC)N(S(=O)(=O)C)C1=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)NC)C=C1C1CC1)Cl
Name
potassium acetate
Quantity
0.15 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.29 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
3.75 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.031 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc and water
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The brown residue was dissolved in THF (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
1M HCl (5 mL) and the solution was heated at 70° C. for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
MeOH (2 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 70° C. for another 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
diluted with EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (100% EtOAc to 10% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC2=C1B(OC2)O)N(S(=O)(=O)C)C2=CC1=C(C(=C(O1)C1=CC=C(C=C1)F)C(=O)NC)C=C2C2CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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